molecular formula C23H16ClFN2O4S B2397221 1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-44-1

1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2397221
CAS No.: 941887-44-1
M. Wt: 470.9
InChI Key: AOBVOQHWRJJNOH-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring a fused indoline-thiazolidine scaffold. The molecule is distinguished by a 2-chlorobenzyl group at position 1 and a 4-fluorophenyl substituent at position 3', with sulfone groups at the 1' and 1'' positions of the thiazolidine ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer research .

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-19-7-3-1-5-15(19)13-26-20-8-4-2-6-18(20)23(22(26)29)27(21(28)14-32(23,30)31)17-11-9-16(25)10-12-17/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBVOQHWRJJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A foundational method involves Knoevenagel condensation between thiazolidine-2,4-dione and 4-fluorobenzaldehyde to form the exocyclic double bond, followed by spirocyclization with an N-(2-chlorobenzyl)indoline-3-one intermediate.

Procedure :

  • Thiazolidine-2,4-dione synthesis : Chloroacetic acid and thiourea undergo cyclocondensation in aqueous HCl, yielding thiazolidine-2,4-dione (43% yield, m.p. 123–125°C).
  • Knoevenagel condensation : Thiazolidine-2,4-dione reacts with 4-fluorobenzaldehyde under silica-supported iodine (10 mol%) and K2CO3 (10 mol%) at 70–80°C (solvent-free). The intermediate 5-(4-fluorobenzylidene)thiazolidine-2,4-dione forms in 66% yield.
  • Spirocyclization : The benzylidene intermediate undergoes [4 + 3] cycloaddition with N-(2-chlorobenzyl)isatin in the presence of a Brønsted acid catalyst (e.g., ZnCl2), forming the spiroindoline-thiazolidine core.

Key Data :

Step Catalyst Temperature (°C) Yield (%)
Thiazolidine synthesis HCl (reflux) 100–110 43
Knoevenagel I2-SiO2/K2CO3 70–80 66
Spirocyclization ZnCl2 80–90 58

Microwave-Assisted One-Pot Synthesis

Green chemistry approaches utilize microwave irradiation to accelerate spirocyclization. A one-pot protocol combines N-(2-chlorobenzyl)isatin , 4-fluorophenylthiourea , and chloroacetic acid in the presence of Brønsted acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate).

Procedure :

  • Microwave irradiation : Reactants are irradiated at 120°C for 20 minutes, inducing simultaneous cyclocondensation and spirofusion.
  • Oxidation : The crude thiazolidine is treated with H2O2/AcOH to oxidize sulfur to 1',1'-dioxide.

Advantages :

  • Reaction time reduced from 12 hours (conventional) to 20 minutes.
  • Catalyst recyclability (up to 5 cycles without yield loss).

Regioselective Functionalization Strategies

N-Alkylation of Indoline-3-one

Introducing the 2-chlorobenzyl group requires regioselective N-alkylation:

  • Indoline-3-one is treated with 2-chlorobenzyl chloride in DMF using K2CO3 as a base.
  • The reaction proceeds at 60°C for 6 hours, achieving 85% yield of N-(2-chlorobenzyl)indoline-3-one .

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH2), 3.82 (s, 2H, indoline-CH2).

Sulfur Oxidation to Dioxide

The thiazolidine’s sulfur atom is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

  • mCPBA (2.2 equiv) is added to a solution of the thiazolidine at 0°C.
  • The mixture stirs for 4 hours at room temperature, yielding the 1',1'-dioxide (92% yield).

Validation :

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Mechanistic Insights and Stereochemical Control

Spirocyclization Mechanism

Density functional theory (DFT) studies (B3LYP/6-311G) reveal that the [4 + 3] cycloaddition proceeds via a stepwise mechanism:

  • Nucleophilic attack : The indoline’s enamine nitrogen attacks the thiazolidine’s carbonyl carbon.
  • Ring closure : Intramolecular cyclization forms the spiro junction, stabilized by π-stacking between the 4-fluorophenyl and indoline aromatic systems.

Stereoselectivity :

  • The reaction favors the cis configuration at the spiro center due to steric hindrance from the 2-chlorobenzyl group.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Green Metrics (E-factor)
Conventional Reflux, ZnCl2 58 12 hours 32.1
Microwave-assisted Ionic liquid, MW 72 20 minutes 8.4
One-pot oxidation mCPBA, DCM 92 4 hours 18.9

Key Observations :

  • Microwave methods significantly improve atom economy and reduce waste.
  • Solid-supported catalysts (I2-SiO2) enhance recyclability but require precise temperature control.

Challenges and Optimization Opportunities

  • Regioselectivity in N-Alkylation : Competing O-alkylation can occur; using bulky bases (e.g., DBU) minimizes this side reaction.
  • Oxidation Over-reduction : Excessive mCPBA may degrade the indoline ring; stoichiometric control is critical.
  • Spirocenter Racemization : Chiral HPLC analysis reveals partial racemization during cyclization; chiral catalysts (e.g., L-proline) are under investigation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove oxygen atoms, potentially forming hydroxyl groups.

  • Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or amides.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

The compound 1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a member of the spiro compound family, which has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article will explore its applications, particularly in scientific research, focusing on its synthesis, biological properties, and therapeutic potential.

Structure and Characteristics

The compound features a complex spiro structure that combines elements of indoline and thiazolidine, which are known for their diverse biological activities. The molecular formula is C23H15ClN2O2SC_{23}H_{15}ClN_2O_2S, with a molecular weight of approximately 489.8 g/mol. The presence of the chlorobenzyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that spiro compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of spiro-indole compounds can inhibit cell growth in human cancer models such as MCF7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Some spiro compounds have demonstrated activity against bacterial strains, suggesting potential use as antimicrobial agents. The specific interactions at the molecular level are an area of ongoing investigation, focusing on how structural modifications can enhance efficacy against resistant strains .

Antiparasitic Activity

Emerging studies highlight the potential of spiro compounds in combating parasitic infections. For example, compounds with similar scaffolds have shown effectiveness against parasites like Leishmania and Trypanosoma, indicating that This compound could serve as a lead compound for developing new antiparasitic therapies .

Case Study 1: Anticancer Research

A recent study focused on a series of spiro-indole derivatives revealed that certain modifications led to enhanced anticancer activity through inhibition of key signaling pathways involved in tumor progression. The study utilized flow cytometry to analyze apoptosis rates, demonstrating how structural variations impacted biological outcomes .

Case Study 2: Antimicrobial Screening

In another investigation, a library of spiro compounds was screened for antimicrobial activity against common pathogens. The results indicated that specific derivatives exhibited potent antibacterial effects with minimal cytotoxicity towards human cells, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through biochemical studies and structural analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of spiro[indoline-3,2'-thiazolidine] derivatives. Key structural analogs and their differentiating features are outlined below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Bioactivity
Target compound 1-(2-Chlorobenzyl), 3'-(4-fluorophenyl), 1',1'-dioxide Not explicitly provided ~470–500 (estimated) Hypothesized anticancer activity
3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide 1-(3-Methylbenzyl), 3'-(3-chloro-4-fluorophenyl) Not explicitly provided Not reported Structural analog (no activity data)
1-(2,4-Dichlorobenzy)-3'-(3,4-dichlorophenyl)spiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione 1-(2,4-Dichlorobenzy), 3'-(3,4-dichlorophenyl) C₂₃H₁₄Cl₄N₂O₂S 524.25 No reported bioactivity
(5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) 3'-(4-Chlorophenyl), 5'-(benzylidene) C₂₃H₁₆ClN₃O₂S ~450 (estimated) Anticancer activity (NCI tested)

Key Observations :

  • Substituent Position and Halogen Effects : The target compound’s 2-chlorobenzyl and 4-fluorophenyl groups contrast with analogs bearing 3-methylbenzyl () or dichlorophenyl substituents (). Fluorine’s electronegativity may enhance binding affinity compared to chlorine, while the ortho-chloro position on benzyl could influence steric interactions .
  • Sulfone vs. Non-Sulfone Derivatives: The 1',1'-dioxide moiety in the target compound likely improves metabolic stability and solubility relative to non-sulfonated analogs like IIa .
Bioactivity and Pharmacological Potential
  • Anticancer Activity : While the target compound lacks direct bioactivity data, structurally related spiro[indoline-thiazolidine] derivatives (e.g., IIa and IIb in ) exhibit significant anticancer activity in NCI screenings. The 4-chlorophenyl and benzylidene substituents in IIa correlate with enhanced cytotoxicity, suggesting that the target’s 4-fluorophenyl group may offer distinct selectivity or potency .
  • SAR Insights: The presence of electron-withdrawing groups (e.g., chlorine, fluorine) on aromatic rings is critical for activity.

Biological Activity

1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiparasitic applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of spiro[indoline-3,2'-thiazolidine]-based compounds typically involves multicomponent reactions. For instance, one method employs a one-pot reaction involving isatins and various aryl amines under specific conditions to yield the desired spiro compounds. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have demonstrated that compounds similar to 1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibit promising antiproliferative effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : IC50 values suggest significant growth inhibition.
  • HCT116 (colon cancer) : Similar trends in cytotoxicity were observed.
  • Mechanism : Flow cytometry analysis indicates that these compounds induce apoptosis and necrosis in cancer cells, suggesting a multi-targeted mechanism involving cell cycle arrest .
Cell LineIC50 Value (µM)Mechanism of Action
MCF70.11 - 15.63Apoptosis induction
HCT1160.19 - 48.37Cell cycle arrest
A431Not specifiedMulti-target inhibition

Antiparasitic Activity

In addition to anticancer effects, there is emerging evidence that spiro[indoline] derivatives possess antiparasitic activity . Compounds structurally related to the target compound have shown effectiveness against various parasites:

  • Entamoeba histolytica : Exhibited lethal activity with IC50 values lower than standard treatments.
  • Leishmania major : Selective inhibition was noted with certain derivatives demonstrating high efficacy .

Case Studies

Several case studies highlight the biological activity of spiro[indoline] derivatives:

  • Case Study on Cancer Cell Lines :
    A study assessed a series of synthesized spiro compounds against multiple human cancer cell lines. The results indicated that modifications in substituents significantly affected their antiproliferative potency. The most active derivatives showed IC50 values comparable to established chemotherapeutics .
  • Antiparasitic Screening :
    Another investigation focused on the antiparasitic properties of thiazolidine derivatives. In vitro assays revealed potent activity against Leishmania species, indicating potential for drug development against parasitic infections .

Q & A

Q. Table 3: Key Crystallographic Parameters

ParameterValueReference
Space groupP21/n
Bond length (Cl–C)1.743 Å
Dihedral angle (spiro)102.19°

Q. Table 4: Common Analytical Techniques

TechniqueApplicationExample DataReference
XRDSpiro conformationR-factor: 0.045
¹H NMRAromatic protonsδ 7.2–7.4 ppm
HPLCPurityRetention time: 8.2 min

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